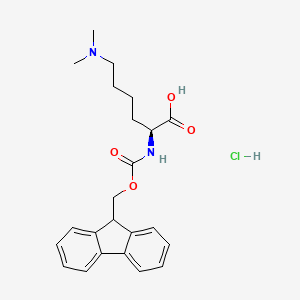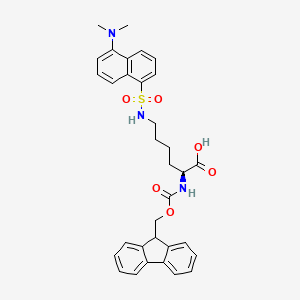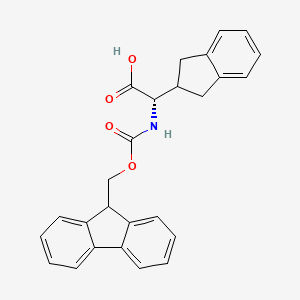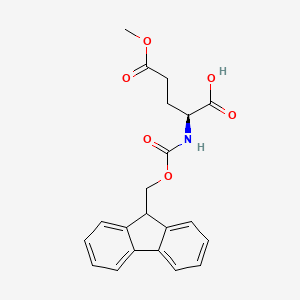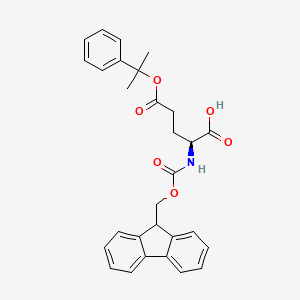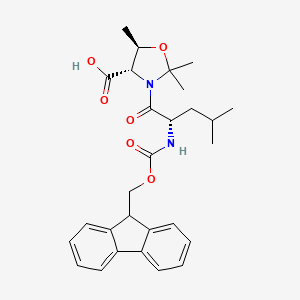
Fmoc-D-Lys(Nic)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Fmoc-D-Lys(Nic)-OH” is a derivative of the amino acid lysine, which has been modified for use in peptide synthesis. The “Fmoc” part of the name refers to the fluorenylmethoxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group . The “D-Lys” part refers to the D-form of lysine, an amino acid. The “Nic” part is not clear from the available information and could refer to a variety of chemical groups .
Scientific Research Applications
-
Biomedical Applications
- Field : Biomedical Science .
- Application : Fmoc-derivatized cationic hexapeptides are used to create peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications .
- Method : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The peptides self-assemble and gel in aqueous solution .
- Results : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
-
Organogel Formation
- Field : Chemical Research .
- Application : Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s are used to form stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents .
- Method : The gelators self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures .
- Results : The minimum gelation concentration (MGC) is in a range of 1%―4% (mass fraction) .
-
Drug Delivery
- Field : Biomedical Science .
- Application : Peptide-based hydrogels (PHGs) are used as drug delivery systems . They are biocompatible materials suitable for biological, biomedical, and biotechnological applications .
- Method : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for drug delivery applications . The peptides self-assemble and gel in aqueous solution .
- Results : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for drug delivery, fully supporting cell adhesion, survival, and duplication .
-
Diagnostic Tools for Imaging
- Field : Biomedical Science .
- Application : Peptide-based hydrogels (PHGs) are used as diagnostic tools for imaging .
- Method : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for imaging applications . The peptides self-assemble and gel in aqueous solution .
- Results : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for imaging, fully supporting cell adhesion, survival, and duplication .
-
Bioprinting
- Field : Biomedical Science .
- Application : Peptide-based hydrogels (PHGs) are used as scaffolds for bioprinting .
- Method : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The peptides self-assemble and gel in aqueous solution .
- Results : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for bioprinting, fully supporting cell adhesion, survival, and duplication .
-
Tissue Engineering
- Field : Biomedical Science .
- Application : Peptide-based hydrogels (PHGs) are used as potential materials for tissue engineering .
- Method : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for tissue engineering applications . The peptides self-assemble and gel in aqueous solution .
- Results : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), fully supports cell adhesion, survival, and duplication .
Safety And Hazards
The safety data sheet for a related compound, Nalpha,Nepsilon-Di-Fmoc-D-lysine, suggests that it should be used with appropriate personal protective equipment. It should be kept away from heat and sources of ignition. In case of contact with skin or eyes, wash off immediately with plenty of water and get medical attention if symptoms occur .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRQIRUSEYKWPF-XMMPIXPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC(=O)C4=CN=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Lys(Nic)-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


